molecular formula C28H28BrOP B156124 (3-Benzyloxypropyl)triphenylphosphonium bromide CAS No. 54314-85-1

(3-Benzyloxypropyl)triphenylphosphonium bromide

Cat. No.: B156124
CAS No.: 54314-85-1
M. Wt: 491.4 g/mol
InChI Key: DWYCJWXMZGVGJV-UHFFFAOYSA-M
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Description

(3-Benzyloxypropyl)triphenylphosphonium bromide is an organic compound with the molecular formula C28H28BrOP. It is a phosphonium salt that is commonly used in organic synthesis, particularly in the preparation of various organic compounds through Wittig reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a benzyloxypropyl chain, with a bromide ion as the counterion .

Preparation Methods

The synthesis of (3-Benzyloxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-bromopropyl benzyl ether. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Synthetic Route:

  • Dissolve triphenylphosphine in an appropriate solvent.
  • Add 3-bromopropyl benzyl ether to the solution.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques .

Chemical Reactions Analysis

(3-Benzyloxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

1. Wittig Reactions:

    Reagents and Conditions: Reacts with aldehydes or ketones in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Major Products: Formation of alkenes through the Wittig reaction mechanism.

2. Substitution Reactions:

    Reagents and Conditions: Reacts with nucleophiles such as amines or thiols.

    Major Products: Formation of substituted phosphonium salts.

3. Oxidation Reactions:

    Reagents and Conditions: Reacts with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Major Products: Formation of phosphine oxides

Scientific Research Applications

(3-Benzyloxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

1. Organic Synthesis:

2. Medicinal Chemistry:

3. Material Science:

Comparison with Similar Compounds

(3-Benzyloxypropyl)triphenylphosphonium bromide can be compared with other similar phosphonium salts:

1. Methyltriphenylphosphonium bromide:

2. (Ethoxycarbonylmethyl)triphenylphosphonium bromide:

3. (Carbethoxymethylene)triphenylphosphorane:

The uniqueness of this compound lies in its ability to introduce a benzyloxypropyl group into target molecules, which can impart specific chemical and biological properties .

Properties

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYCJWXMZGVGJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448639
Record name [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54314-85-1
Record name Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54314-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Benzyloxypropyl)triphenylphosphonium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3-benzyloxy-1-bromopropane (41.0 g., 0.18 mole) and triphenylphosphine (52.4 g., 0.2 mole) in benzene (500 ml.) is stirred and heated at reflux for 92 hours. After removing the solvent in vacuo, the residual gum is dissolved in acetonitrile (50 ml.) providing a pale yellow solution which is diluted with ethyl acetate (400 ml.) to incipient cloudiness and stirred at 25° for 48 hours. Deposited crystals are collected; the yield is 48 g. (53%). Recrystallization from ethyl acetate-acetonitrile (4:1) provides colorless needles, m.p. 151°-152°; pmr (CDCl3)δ2.0 (2H,m), 3.78 (4H,m), 4.49 (2H,s), 7.29 (5H,s) and 7.70 (15H,m).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
52.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
(CDCl3)δ2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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